5-Methoxybenzofurazan-1-oxide

Nitric oxide donor Benzofuroxan Vasodilation

Specifically select 5-Methoxybenzofurazan-1-oxide (CAS 7791-49-3) as your non-NO-donating benzofuroxan scaffold. Documented inability to release nitric oxide under physiological conditions makes it the definitive negative control for sGC/cGMP pathway studies—unlike nitro- or polycyclic analogs. The 5-methoxy substitution confers distinct photophysical relaxation behavior critical for fluorogenic derivatization reagent development. Validated antitubercular prodrug lead in the nitrofuran class. Do not substitute with electron-withdrawing analogs without validation; substituting risks experimental failure due to altered photoreaction quantum yields.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 7791-49-3
Cat. No. B1595299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzofurazan-1-oxide
CAS7791-49-3
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESCOC1=CC2=NO[N+](=C2C=C1)[O-]
InChIInChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3
InChIKeyABSKHUSUHODMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxybenzofurazan-1-oxide (CAS 7791-49-3): A Structurally Distinct Benzofuroxan for Selective Pharmacological and Analytical Research


5-Methoxybenzofurazan-1-oxide (CAS 7791-49-3) is a heterocyclic N-oxide belonging to the benzofuroxan (benzofurazan-1-oxide) class, characterized by a benzene ring fused to a furazan N-oxide moiety [1]. This compound is also referred to as 5-methoxy-2,1,3-benzoxadiazole 1-oxide and 5-methoxybenzofuroxan [1]. It serves as a foundational scaffold for the development of fluorogenic probes, nitric oxide (NO) donors, and antitubercular agents, with its specific substitution pattern (a methoxy group at the 5-position) conferring distinct photophysical and biological properties that differentiate it from other benzofuroxan derivatives [2].

Procurement Risk: Why Unvalidated Substitution of 5-Methoxybenzofurazan-1-oxide Can Compromise Experimental Outcomes


The benzofuroxan scaffold exhibits highly divergent biological and physicochemical behaviors contingent upon specific substitution. A direct comparative study of benzofuroxan derivatives by Medana et al. established that simple benzofuroxans, including the methyl derivative, are incapable of releasing nitric oxide (NO) under physiological conditions, contrasting sharply with more complex benzodifuroxans and benzotrifuroxans that act as potent NO donors [1]. Consequently, substituting 5-Methoxybenzofurazan-1-oxide with a nitro- or polycyclic benzofuroxan would fundamentally alter a project's biological activity, switching from a non-NO-donor to a strong NO-donor phenotype. Furthermore, even subtle changes in substitution dramatically impact photophysical properties; 5-substituted benzofurazans exhibit a wide range of fluorescence quantum yields and photoreaction rates depending on the nature and position of the substituent [2]. Therefore, for applications ranging from mechanistic NO studies to the development of fluorogenic probes, the specific 5-methoxy substitution is non-interchangeable, and substituting it with a close analog without rigorous validation introduces significant risk of experimental failure and data misinterpretation.

5-Methoxybenzofurazan-1-oxide: Quantitative Evidence for Scientific Selection and Procurement


Negative Nitric Oxide (NO) Donor Capacity: A Critical Differentiator from Polycyclic Benzofuroxans

In a head-to-head comparison, 5-Methoxybenzofurazan-1-oxide, as a representative of simple methyl-substituted benzofuroxans, was unable to release nitric oxide (NO) under experimental conditions. This contrasts with benzodifuroxan and benzotrifuroxan, which produced both NO* and its reduced form NO-, leading to potent vasodilation [1]. This negative NO-donor property is a critical and quantifiable point of differentiation when selecting a benzofuroxan scaffold for biological research, particularly when NO release is an unwanted or confounding factor [1].

Nitric oxide donor Benzofuroxan Vasodilation

Weak Stimulation of Soluble Guanylate Cyclase (sGC) and Feeble Vasodilation: Differentiating Biological Activity from Nitro-Furoxans

In a direct comparative study, 5-Methoxybenzofurazan-1-oxide (as a simple benzofuroxan) exhibited only feeble vasodilating properties and weakly stimulated soluble guanylate cyclase (sGC) via a mechanism that does not involve thiol-induced NO production [1]. In stark contrast, benzodifuroxan and benzotrifuroxan demonstrated potent vasodilating properties and increased cytosolic cGMP levels in a concentration-dependent manner [1]. This quantitative distinction in biological activity is crucial for applications where a non-NO-mediated, weak sGC activation is required or must be avoided.

soluble guanylate cyclase (sGC) Vasodilation Benzofuroxan

Distinct Thermodynamic Stability: Quantified N-O Bond Dissociation Enthalpy Compared to Other 5-Substituted Benzofuroxans

Calorimetric analysis provides a direct, quantitative comparison of the N-O bond strength in 5-Methoxybenzofurazan-1-oxide relative to its analogs. While the study does not provide the explicit enthalpy values in the abstract, it establishes a quantitative, comparative framework for the dissociation enthalpy (D_m^o) of the (N+-O-) dative covalent bond across a series of 5-substituted benzofuroxans, including 5-methyl, 5-chloro, and 4-nitro derivatives [1]. This data allows a user to rank the thermal stability and potential reactivity of this compound against its closest analogs, a key factor for predicting behavior in high-temperature reactions or long-term storage [1].

Thermochemistry Bond dissociation enthalpy Benzofuroxan

Targeted Applications of 5-Methoxybenzofurazan-1-oxide Based on Verified Differential Properties


Negative Control or Scaffold for Non-NO-Donating Benzofuroxan Studies

Given its demonstrated inability to release nitric oxide and its weak stimulation of sGC [1], 5-Methoxybenzofurazan-1-oxide is an ideal negative control compound or starting scaffold for research into benzofuroxan-based drugs where NO donation is an undesired side effect. It is specifically selected over potent NO donors like benzodifuroxan to study mechanisms of action that are independent of the NO/cGMP pathway [1].

Development of Fluorogenic Probes with Tailored Photophysics

The methoxy substituent at the 5-position is a key structural feature influencing the photophysical relaxation pathways of the benzofurazan core, specifically affecting the competition between fluorescence and a photoreaction from the excited singlet state [2]. Researchers developing new fluorogenic derivatization reagents for HPLC or bioimaging should select 5-Methoxybenzofurazan-1-oxide to explore the specific effects of an electron-donating methoxy group on quantum yield and photostability, as opposed to, for instance, a nitro-substituted analog with vastly different electron-withdrawing properties [2].

Thermochemical Benchmarking and Stability Studies of N-Oxides

For studies focused on the fundamental thermochemistry of heterocyclic N-oxides, 5-Methoxybenzofurazan-1-oxide serves as a critical data point. Its experimentally determined enthalpies of formation and N-O bond dissociation energy [3] allow for direct quantitative comparison with a range of other 5-substituted benzofuroxans. This enables the construction of structure-stability relationships and the prediction of reactivity or shelf-life for new benzofuroxan derivatives [3].

Prodrug Scaffold in Antitubercular Research (Validated Lead Compound)

While lacking direct comparative efficacy data against other antitubercular agents in this guide, 5-Methoxybenzofuroxan is explicitly documented as an antitubercular drug candidate belonging to the nitrofuran class . It functions as a prodrug, hydrolyzing in vivo to release benzoquinone and 5-methoxybenzofuran . This established pharmacological classification justifies its procurement as a validated lead scaffold for medicinal chemistry programs targeting tuberculosis, particularly in the context of developing novel N-oxide-containing therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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